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Introduction

The development of a highly effective malaria vaccine remains a critical global health priority. A
significant challenge in vaccine development is the induction of a robust and durable protective
iImmune response. Adjuvants play a pivotal role in enhancing and directing the immune
response to vaccine antigens. CAF01, a liposome-based adjuvant system, has emerged as a
promising candidate for various vaccine formulations, including those targeting malaria. CAFO1
is composed of cationic liposomes formed by dimethyldioctadecylammonium (DDA) and
synthetic mycobacterial cord factor, trehalose 6,6'-dibehenate (TDB), as an immunomodulator.
[1][2] This formulation is known for its ability to induce strong and balanced T-helper 1 (Th1l)
and Th17 cell-mediated immunity, in addition to robust antibody responses, making it
particularly suitable for complex pathogens like Plasmodium.[2][3][4]

These application notes provide a comprehensive overview of the use of CAF01 in preclinical
malaria vaccine research, summarizing key quantitative data from various studies and
providing detailed experimental protocols.

Data Presentation: Immunogenicity and Efficacy of
CAF01-Adjuvanted Malaria Vaccines
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The following tables summarize the key findings from preclinical studies evaluating CAF01-

adjuvanted malaria vaccines. These studies highlight the adjuvant's capacity to significantly

boost both humoral and cellular immune responses, leading to enhanced protection in animal

models.

Table 1: Humoral Immune Responses to CAF01-Adjuvanted Malaria Vaccines

Immunization

Key Antibody

Antigen Animal Model T Reference
Schedule Findings
Induced high
3 doses (10n7 ) )
. ) titers of parasite-
Whole P. yoelii parasites/dose) »
] specific 1gG,
17X Blood-Stage = BALB/c Mice at 2-week ]
] ) predominantly of
Parasites intervals (s.c. or
) the 1IgG1
i.m.)
subclass.
Induced 700-fold
higher IgG1 and
Merozoite 10-fold higher
) ) 3 doses (10 p
Surface Protein 1  BALB/c Mice IgG2a levels

(MSP1-19)

g/dose)

compared to
Al(OH)3

adjuvant.

Table 2: Cellular Immune Responses to CAF01-Adjuvanted Malaria Vaccines
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. . Immunization Key Cellular
Antigen Animal Model T Reference
Schedule Findings
Induced a mixed
Th1/Th2/Th17
3 doses (1077 cytokine profile
Whole P. yoelii parasites/dose) with significant
17X Blood-Stage  BALB/c Mice at 2-week production of
Parasites intervals (s.c. or IFN-y. Protection
i.m.) was shown to be
CD4+ T-cell
dependent.
Generated 5-8
times higher
] antigen-specific
Merozoite
] ] 3 doses (10 p IFN-y release
Surface Protein1  BALB/c Mice

(MSP1-19)

g/dose)

from splenocytes
compared to
Al(OH)3

adjuvant.

Table 3: Protective Efficacy of CAF01-Adjuvanted Malaria Vaccines
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. . Challenge Key Efficacy
Antigen Animal Model T Reference
Model Findings
Provided
significant
Homologous (P. protection
Whole P. yoelii Inbred (BALBI/c) yoelii 17X) and against both
17X Blood-Stage  and Outbred Heterologous (P. homologous and
Parasites Mice yoelii YM) heterologous
challenge challenge,
reducing parasite
burden.
] o Elicited
Merozoite Not specified in o
) ) » significant
Surface Protein 1 detail for Not specified )
protective
(MSP1-19) challenge ] )
immunity.

Experimental Protocols
Preparation of CAF01-Adjuvanted Vaccine Formulation

This protocol describes the formulation of a whole-parasite blood-stage malaria vaccine with

CAFO1.

Materials:

Tris buffer

Sterile, endotoxin-free vials

Vortex mixer

Procedure:

Killed whole malaria parasites (e.g., P. yoelii 17X)

CAFO01 adjuvant (commercially available or prepared in-house as DDA/TDB liposomes)
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o Parasite Preparation: Obtain parasites from infected red blood cells and inactivate them
through a validated method (e.g., freeze-thaw cycles, chemical inactivation).

e Antigen Quantification: Determine the parasite concentration (e.g., number of parasites per
milliliter) using a hemocytometer or flow cytometry.

e Adjuvant and Antigen Mixing:
o On the day of immunization, allow the CAFO01 adjuvant to reach room temperature.

o In a sterile vial, gently mix the required dose of the parasite antigen with the CAF01
adjuvant. The final volume per dose is typically 100-200 pL for mice.

o The ratio of antigen to adjuvant should be optimized for the specific antigen and study
design. For whole parasite vaccines, a dose of 10”6 to 10"7 parasites per 200 pL has
been used.

o Gently vortex the mixture for a few seconds to ensure a homogenous suspension.

o Administration: The vaccine formulation is now ready for administration to the animal model.
It is crucial to use the formulation shortly after preparation.

Immunization of Mice

This protocol outlines a typical immunization schedule for preclinical evaluation in a mouse
model.

Materials:

Prepared CAF01-adjuvanted vaccine

Appropriate mouse strain (e.g., BALB/c, C57BL/6)

Sterile syringes and needles (e.g., 27-30 gauge)

Animal restraints

Procedure:
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» Animal Handling: Handle mice according to approved animal care and use protocols.

e Immunization Schedule: A common regimen consists of three doses administered at two-
week intervals (e.g., on days 0, 14, and 28).

o Route of Administration: The vaccine can be administered via the subcutaneous (s.c.) or
intramuscular (i.m.) route. Both routes have been shown to be effective.

o For s.c. injection, administer the vaccine (typically 200 pL) into the scruff of the neck.
o Fori.m. injection, administer the vaccine (typically 50-100 pL) into the quadriceps muscle.

o Control Groups: Include appropriate control groups, such as animals receiving the antigen
alone, the adjuvant alone, or the buffer vehicle.

Assessment of Inmune Responses

a) Antibody Titer Determination (ELISA)
Procedure:

o Sample Collection: Collect blood samples from immunized and control mice at specified time
points (e.g., pre-immunization and 1-2 weeks after the final immunization). Prepare serum
and store at -20°C or below.

o ELISA Plate Coating: Coat 96-well ELISA plates with the malaria antigen (e.g., parasite
lysate or recombinant protein) at an optimized concentration in a suitable coating buffer (e.g.,
PBS) and incubate overnight at 4°C.

o Blocking: Wash the plates and block with a blocking buffer (e.g., PBS with 1% BSA) to
prevent non-specific binding.

e Serum Incubation: Add serially diluted mouse sera to the wells and incubate.

o Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated
secondary antibody specific for the mouse 1gG isotype being measured (e.g., anti-mouse
I9G, IgG1, IgG2a).
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o Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

o Data Analysis: Read the absorbance at the appropriate wavelength. The antibody titer is
typically defined as the reciprocal of the highest serum dilution that gives a reading above a
predetermined cut-off value.

b) T-cell Response Measurement (ELISpot and Intracellular Cytokine Staining)
Procedure:

o Splenocyte Isolation: At a defined time point after the final immunization, euthanize mice and
aseptically remove the spleens. Prepare single-cell suspensions of splenocytes.

e Antigen Restimulation:

o ELISpot: Plate splenocytes in ELISpot plates pre-coated with an anti-cytokine capture
antibody (e.g., anti-IFN-y). Stimulate the cells with the vaccine antigen for a specified
period. After incubation, wash the cells and add a biotinylated detection antibody, followed
by a streptavidin-enzyme conjugate and substrate to visualize the spots, which represent
cytokine-secreting cells.

o Intracellular Cytokine Staining (ICS): Stimulate splenocytes in culture with the vaccine
antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation,
stain the cells for surface markers (e.g., CD3, CD4, CD8) and then fix, permeabilize, and
stain for intracellular cytokines (e.g., IFN-y, IL-2, TNF-a). Analyze the cells by flow
cytometry.

Parasite Challenge

Procedure:

e Challenge Timepoint: Challenge immunized and control mice at a time when a peak immune
response is expected (e.g., 2-4 weeks after the final immunization).

« Infection: Infect mice with a lethal dose of live malaria parasites (e.g., P. yoelii 17X) via
intravenous or intraperitoneal injection.
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» Monitoring: Monitor the mice daily for signs of illness and determine the level of parasitemia
by examining Giemsa-stained thin blood smears.

o Efficacy Assessment: The primary endpoints for protective efficacy are typically survival and
reduction in parasite burden (peak parasitemia and area under the curve of parasitemia over

time) compared to control groups.
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Caption: Proposed mechanism of action for CAF01 adjuvant.
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Caption: General experimental workflow for preclinical evaluation.

Conclusion

CAF01 has demonstrated significant potential as an adjuvant for preclinical malaria vaccines.
Its ability to elicit robust and balanced humoral and cellular immune responses, particularly
CD4+ T-cell-dependent immunity, is a key attribute for combating the complex life cycle of the
malaria parasite. The protocols and data presented here provide a valuable resource for
researchers aiming to utilize CAFO01 in the development of next-generation malaria vaccines.
Further optimization of antigen-adjuvant combinations, delivery routes, and immunization
schedules will be crucial in advancing CAF01-adjuvanted malaria vaccines towards clinical
trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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